Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)-, 5'-(4-methylbenzoate)
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Overview
Description
Cytidine, 2’,3’-dideoxy-5-((pentyloxy)methyl)-, 5’-(4-methylbenzoate) is a synthetic nucleoside analog. This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of RNA. The modifications in this compound, including the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a pentyloxy methyl group and a 4-methylbenzoate group, confer unique properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’,3’-dideoxy-5-((pentyloxy)methyl)-, 5’-(4-methylbenzoate) typically involves multiple steps. The starting material is often cytidine, which undergoes selective deoxygenation at the 2’ and 3’ positions. This is followed by the introduction of the pentyloxy methyl group at the 5’ position and the esterification with 4-methylbenzoic acid. The reaction conditions usually require the use of protecting groups to prevent unwanted reactions at other functional sites on the molecule. Common reagents include strong bases, such as sodium hydride, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Cytidine, 2’,3’-dideoxy-5-((pentyloxy)methyl)-, 5’-(4-methylbenzoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the molecule.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an azide or halide.
Scientific Research Applications
Cytidine, 2’,3’-dideoxy-5-((pentyloxy)methyl)-, 5’-(4-methylbenzoate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential effects on cellular processes, particularly those involving RNA synthesis and function.
Medicine: Research is ongoing into its potential use as an antiviral or anticancer agent, given its structural similarity to nucleosides that are incorporated into viral or cancerous RNA.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Cytidine, 2’,3’-dideoxy-5-((pentyloxy)methyl)-, 5’-(4-methylbenzoate) involves its incorporation into RNA molecules, where it can disrupt normal RNA function. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include RNA-dependent RNA polymerases and other enzymes involved in RNA synthesis. The pathways affected are those related to RNA transcription and replication.
Comparison with Similar Compounds
Similar Compounds
Cytidine, 2’,3’-dideoxy-5-fluoro-: This compound has a similar structure but includes a fluorine atom, which can alter its chemical properties and biological activity.
Cytidine, N-acetyl-2’,3’-dideoxy-, 5’-[2-(acetyloxy)benzoate]: Another analog with different substituents that can affect its reactivity and applications.
Uniqueness
Cytidine, 2’,3’-dideoxy-5-((pentyloxy)methyl)-, 5’-(4-methylbenzoate) is unique due to its specific combination of modifications
Properties
CAS No. |
133697-49-1 |
---|---|
Molecular Formula |
C23H31N3O5 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[(2S,5R)-5-[4-amino-2-oxo-5-(pentoxymethyl)pyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C23H31N3O5/c1-3-4-5-12-29-14-18-13-26(23(28)25-21(18)24)20-11-10-19(31-20)15-30-22(27)17-8-6-16(2)7-9-17/h6-9,13,19-20H,3-5,10-12,14-15H2,1-2H3,(H2,24,25,28)/t19-,20+/m0/s1 |
InChI Key |
QMRJOTHMVIYLMT-VQTJNVASSA-N |
Isomeric SMILES |
CCCCCOCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)COC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCCCOCC1=CN(C(=O)N=C1N)C2CCC(O2)COC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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